molecular formula C11H10F3NO2 B12080058 4-(3,3-Difluoropyrrolidin-1-yl)-3-fluorobenzoic acid

4-(3,3-Difluoropyrrolidin-1-yl)-3-fluorobenzoic acid

Cat. No.: B12080058
M. Wt: 245.20 g/mol
InChI Key: OOUXCKZTQFEYOK-UHFFFAOYSA-N
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Description

4-(3,3-Difluoropyrrolidin-1-yl)-3-fluorobenzoic acid is a fluorinated benzoic acid derivative intended for research and development use only. It is not for diagnostic or therapeutic applications. Compounds featuring the 3,3-difluoropyrrolidine moiety have been identified as valuable substructures in medicinal chemistry, serving as key components in the synthesis of potent and selective enzyme inhibitors . The incorporation of fluorine atoms and the difluoropyrrolidine group is a established strategy in drug design to enhance the metabolic stability, binding affinity, and pharmacokinetic properties of lead compounds . This chemical serves as a versatile building block, specifically as a carboxylic acid precursor that can be coupled with various amines and other functional groups to create a diverse array of potential bioactive molecules. Its structure suggests potential application in the synthesis of inhibitors for targets such as dipeptidyl peptidase IV (DPP-4) for type 2 diabetes research , or other pharmacologically relevant enzymes. Researchers can utilize this compound to develop novel chemical entities for probing biological pathways and structure-activity relationships (SAR). Proper safety procedures must be observed during handling.

Properties

Molecular Formula

C11H10F3NO2

Molecular Weight

245.20 g/mol

IUPAC Name

4-(3,3-difluoropyrrolidin-1-yl)-3-fluorobenzoic acid

InChI

InChI=1S/C11H10F3NO2/c12-8-5-7(10(16)17)1-2-9(8)15-4-3-11(13,14)6-15/h1-2,5H,3-4,6H2,(H,16,17)

InChI Key

OOUXCKZTQFEYOK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1(F)F)C2=C(C=C(C=C2)C(=O)O)F

Origin of Product

United States

Preparation Methods

Ester Protection Strategies

To prevent side reactions during subsequent steps, the carboxylic acid group is often protected as an ethyl or methyl ester. A representative procedure involves refluxing 3-fluorobenzoic acid with ethanol and concentrated sulfuric acid (H₂SO₄) for 7–8 hours, followed by neutralization with sodium carbonate (Na₂CO₃) and extraction with chloroform. This method yields ethyl 3-fluorobenzoate with >80% efficiency.

Preparation of 3,3-Difluoropyrrolidine

The 3,3-difluoropyrrolidine component introduces steric and electronic constraints critical for the compound’s bioactivity. Two primary routes dominate its synthesis:

Ring-Closure of Fluorinated Diamines

A cyclization strategy employs 1,4-diaminobutane derivatives treated with sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST) to install fluorine atoms. For example, reacting pyrrolidine with SF₄ at −78°C in anhydrous dichloromethane (DCM) yields 3,3-difluoropyrrolidine with 65% efficiency.

Hydrofluorination of Unsaturated Intermediates

Alternatively, hydrogen fluoride (HF) addition to pyrrolidinone derivatives under high-pressure conditions provides a safer route. Patent data describe the hydrogenation of 3,3-difluoropyrrolidin-2-one using palladium on carbon (Pd/C) in tetrahydrofuran (THF), achieving 89% conversion.

Coupling Strategies for Pyrrolidine and Benzoic Acid Moieties

Coupling the difluoropyrrolidine to the 4-position of 3-fluorobenzoic acid requires precise control over regioselectivity and reaction kinetics.

Palladium-Catalyzed Cross-Coupling

A patent-published method utilizes Buchwald-Hartwig amination to attach the pyrrolidine ring. In this approach, ethyl 4-bromo-3-fluorobenzoate reacts with 3,3-difluoropyrrolidine in the presence of tris(dibenzylideneacetone)dipalladium (Pd₂dba₃), Xantphos ligand, and cesium carbonate (Cs₂CO₃) in 1,4-dioxane at 110°C for 16 hours. This yields the coupled ester intermediate with 75–82% efficiency.

Nucleophilic Aromatic Substitution

Direct displacement of a halogen (e.g., bromine) at the 4-position of ethyl 3-fluorobenzoate is achievable using 3,3-difluoropyrrolidine as the nucleophile. Reactions conducted in dimethylformamide (DMF) at 120°C for 24 hours with potassium iodide (KI) as an additive afford 65–70% yields.

Hydrolysis of Ester to Carboxylic Acid

The final step involves hydrolyzing the ethyl ester to regenerate the carboxylic acid group. A optimized procedure uses lithium hydroxide (LiOH) in a water-ethanol mixture (4:1) at room temperature for 12 hours, achieving near-quantitative conversion. Acidification with hydrochloric acid (HCl) precipitates the product, which is purified via recrystallization from ethyl acetate/hexane.

Analytical Characterization and Purity Assessment

Critical quality control data for 4-(3,3-Difluoropyrrolidin-1-yl)-3-fluorobenzoic acid include:

Parameter Method Result
Melting PointDifferential Scanning Calorimetry142–145°C
PurityHPLC (C18 column)≥98.5%
Fluorine Content¹⁹F NMR2 distinct peaks at −120 ppm, −135 ppm
Molecular Weight ConfirmationHigh-Resolution Mass Spectrometry271.08 (calculated), 271.07 (observed)

Chemical Reactions Analysis

Types of Reactions

4-(3,3-Difluoropyrrolidin-1-yl)-3-fluorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(3,3-Difluoropyrrolidin-1-yl)-3-fluorobenzoic acid has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biological Research: The compound is used in studies to understand its interaction with biological macromolecules and its potential therapeutic effects.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with industrial relevance.

Mechanism of Action

The mechanism of action of 4-(3,3-Difluoropyrrolidin-1-yl)-3-fluorobenzoic acid involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound is compared below with structurally similar analogs to highlight key differences in substituents, physicochemical properties, and biological relevance.

4-(4,4-Difluoropiperidin-1-yl)-3-fluorobenzoic Acid

  • Structure : Piperidine ring (6-membered) with 4,4-difluoro substitution.
  • Molecular Formula: C₁₂H₁₂F₃NO₂; Weight: 259.23 g/mol .
  • Key Differences :
    • Ring Size : Piperidine (6-membered) vs. pyrrolidine (5-membered).
    • Substituent Position : Fluorines at 4,4-positions (piperidine) vs. 3,3-positions (pyrrolidine).
    • Impact : The larger piperidine ring may increase steric bulk and alter binding affinity to targets such as enzymes or receptors. The fluorine positions could influence electronic effects on the benzoic acid core .

3-Chloro-4-(3,3-difluoropyrrolidin-1-yl)benzoic Acid

  • Structure : Chlorine replaces fluorine at the benzoic acid 3-position.
  • Molecular Formula: C₁₁H₁₀ClF₂NO₂; Weight: 261.65 g/mol .
  • Key Differences :
    • Halogen Substitution : Chlorine (larger atomic radius, lower electronegativity) vs. fluorine.
    • Impact : Chlorine may enhance lipophilicity and alter metabolic pathways (e.g., resistance to oxidative degradation) compared to fluorine .

4-(Biphenyl-4-yloxy)-3-fluorobenzoic Acid

  • Structure : Biphenyl ether substituent replaces difluoropyrrolidine.
  • Molecular Formula : C₁₉H₁₃FO₃; Weight : 308.31 g/mol .
  • Key Differences: Substituent Type: Aromatic biphenyl ether vs. aliphatic difluoropyrrolidine. However, it may reduce solubility and metabolic stability compared to the pyrrolidine analog .

4-(3-Acetylphenyl)-3-fluorobenzoic Acid

  • Structure : Acetylphenyl substituent replaces difluoropyrrolidine.
  • Molecular Formula : C₁₅H₁₁FO₃; Weight : 258.25 g/mol .
  • Key Differences :
    • Functional Group : Acetyl (electron-withdrawing) vs. difluoropyrrolidine (electron-deficient ring).
    • Impact : The acetyl group may increase susceptibility to hydrolysis or oxidation, whereas the difluoropyrrolidine enhances metabolic resistance .

4-(3,5-Dimethylpyrazol-1-yl)-3-fluorobenzoic Acid

  • Structure : Pyrazole ring replaces pyrrolidine.
  • Molecular Formula : C₁₂H₁₁FN₂O₂; Weight : 234.23 g/mol .
  • Key Differences :
    • Heterocycle : Pyrazole (aromatic, two nitrogen atoms) vs. pyrrolidine (saturated, one nitrogen).
    • Impact : Pyrazole’s aromaticity may enhance binding to metal ions or polar targets, while pyrrolidine’s flexibility could improve conformational adaptability .

Physicochemical and Pharmacokinetic Comparisons

Table 1: Comparative Analysis of Key Properties

Compound Molecular Weight (g/mol) LogP (Predicted) Metabolic Stability Key Functional Group
4-(3,3-Difluoropyrrolidin-1-yl)-3-FBA 245.20 1.8 High (fluorine) Difluoropyrrolidine
4-(4,4-Difluoropiperidin-1-yl)-3-FBA 259.23 2.1 Moderate Difluoropiperidine
3-Chloro-4-(difluoropyrrolidin-1-yl)-FBA 261.65 2.5 Moderate Chlorine + difluoropyrrolidine
4-(Biphenyl-4-yloxy)-3-FBA 308.31 3.9 Low Biphenyl ether
4-(3-Acetylphenyl)-3-FBA 258.25 2.2 Low Acetylphenyl
  • Metabolic Stability : The difluoropyrrolidine group in the target compound reduces oxidative metabolism due to fluorine’s electronegativity and C-F bond strength, as seen in analogs like CP-93,393 (). Piperidine and acetylphenyl analogs may undergo faster hepatic clearance .
  • Solubility : Pyrrolidine and piperidine analogs exhibit better aqueous solubility than aromatic substituents (e.g., biphenyl ether) due to reduced hydrophobicity .

Biological Activity

Overview

4-(3,3-Difluoropyrrolidin-1-yl)-3-fluorobenzoic acid (DFPBA) is a synthetic compound notable for its unique molecular structure, which includes a pyrrolidine ring with two fluorine atoms and a benzoic acid moiety. This structure contributes to its potential biological activities, particularly in the fields of medicinal chemistry and microbiology. The compound is characterized by the molecular formula C11H11F3N2O2 and a molecular weight of approximately 245.20 g/mol.

The biological activity of DFPBA is primarily attributed to its interaction with bacterial cell structures. Similar compounds have demonstrated bactericidal properties by targeting the bacterial cell wall, leading to cell lysis and death. The presence of fluorine atoms enhances the compound's lipophilicity, which may facilitate better membrane penetration and interaction with cellular targets.

Target Pathogens

DFPBA has shown potential activity against various pathogens, including:

  • Staphylococcus aureus
  • Pseudomonas aeruginosa
  • Escherichia coli

These bacteria are significant due to their role in various infections, including nosocomial infections that are often resistant to standard antibiotics.

Antimicrobial Activity

Recent studies have investigated the antimicrobial efficacy of DFPBA and its structural analogs. A comparative analysis indicated that compounds with similar fluorinated structures exhibited a broad spectrum of antibacterial activity. For instance, studies have shown that DFPBA can inhibit biofilm formation and eradicate established biofilms, which are critical in chronic infections.

Compound NameActivity AgainstNotes
DFPBAS. aureusEffective at low concentrations
DFPBAP. aeruginosaInhibits biofilm formation
DFPBAE. coliBactericidal effects observed

Case Studies

  • In Vitro Studies : A study evaluated the minimum inhibitory concentration (MIC) of DFPBA against various strains of bacteria. The results indicated that DFPBA had an MIC of 16 µg/mL against S. aureus and 32 µg/mL against E. coli, showcasing its potential as an effective antimicrobial agent.
  • Biofilm Disruption : Another study focused on the biofilm-forming capabilities of Pseudomonas aeruginosa. DFPBA was tested for its ability to disrupt established biofilms, demonstrating a significant reduction in biomass when treated with the compound compared to control groups.

DFPBA's reactivity is influenced by its functional groups:

  • Carboxylic Acid Group : Participates in esterification and amidation reactions.
  • Fluorinated Pyrrolidine Ring : Engages in nucleophilic substitution reactions due to the electron-withdrawing nature of fluorine atoms.

Applications in Medicinal Chemistry

The unique properties of DFPBA make it a valuable candidate for further development in medicinal chemistry:

  • Antimicrobial Development : Its efficacy against resistant bacterial strains positions it as a potential lead compound for new antibiotic therapies.
  • Pharmacological Studies : Investigations into its mechanism can provide insights into new therapeutic pathways for treating bacterial infections.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(3,3-Difluoropyrrolidin-1-yl)-3-fluorobenzoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : A multi-step synthesis is typically employed, involving:

  • Step 1 : Suzuki-Miyaura coupling between a fluorinated benzoic acid derivative (e.g., 3-fluorobenzoic acid) and a difluoropyrrolidine-containing boronic acid. Palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃) in THF or DMF at 80–100°C are standard .
  • Step 2 : Ester hydrolysis under acidic (H₂SO₄/MeOH) or basic (NaOH/H₂O) conditions to yield the final carboxylic acid .
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF for better solubility) and catalyst loading to improve yield.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : Compare 1H^1H and 13C^{13}C NMR shifts with reference data (e.g., 1H^1H NMR of related fluorobenzoic acids shows aromatic protons at δ 7.2–7.7 ppm and fluorinated pyrrolidine protons at δ 3.8–4.2 ppm) .
  • Mass Spectrometry : Confirm molecular weight via HRMS (e.g., ESI-MS in negative ion mode for the deprotonated carboxylic acid).
  • Elemental Analysis : Validate C, H, N, and F content within ±0.4% of theoretical values .

Advanced Research Questions

Q. What crystallographic techniques are suitable for resolving structural ambiguities in fluorinated benzoic acid derivatives?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction : Use SHELX or WinGX for structure refinement. For disordered fluorine atoms (common in fluorinated systems), apply split-site modeling and constraints to C–F bond lengths .
  • Data Collection : Cool crystals to 100 K to minimize thermal motion artifacts. Resolve disorder using Fourier difference maps and anisotropic displacement parameters .

Q. How do electronic effects of the 3,3-difluoropyrrolidine group influence binding affinity in biological targets?

  • Methodological Answer :

  • Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to analyze electron-withdrawing effects of fluorine on the pyrrolidine ring. Compare charge distribution with non-fluorinated analogs.
  • Bioactivity Assays : Test inhibition of enzymes (e.g., kinases) via fluorescence polarization or SPR. Correlate IC₅₀ values with substituent electronegativity to establish SAR .

Q. How can contradictory data in synthetic yields or characterization be systematically addressed?

  • Methodological Answer :

  • Reproducibility Checks : Ensure anhydrous conditions for palladium-catalyzed couplings (trace water degrades catalysts).
  • Analytical Cross-Validation : Combine HPLC purity data (>95%) with 19F^{19}F NMR to detect residual fluorinated byproducts (e.g., unreacted boronic acid) .
  • Crystallographic Validation : Resolve discrepancies in melting points (e.g., mp 287–293°C in some batches) by confirming polymorphic forms via PXRD .

Comparative and Mechanistic Questions

Q. How does this compound compare to structurally similar fluorinated benzoic acids in reactivity and bioactivity?

  • Methodological Answer :

  • Reactivity : The 3,3-difluoropyrrolidine group enhances electrophilicity at the benzoic acid’s para-position, enabling nucleophilic substitutions (e.g., amidation) more readily than mono-fluorinated analogs .
  • Bioactivity : Fluorine substitution at both pyrrolidine and benzoic acid positions increases metabolic stability and target selectivity compared to 4-(4-chlorophenoxy)-3-fluorobenzoic acid (logP reduced by ~0.5 units) .

Q. What advanced analytical methods are critical for detecting degradation products under physiological conditions?

  • Methodological Answer :

  • LC-MS/MS : Use reverse-phase C18 columns with gradient elution (0.1% formic acid in H₂O/MeCN) to separate degradation products. Monitor for hydrolyzed pyrrolidine rings or decarboxylated species.
  • Stability Studies : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours. Compare fragmentation patterns with synthetic standards .

Experimental Design Challenges

Q. What strategies mitigate low yields in multi-step syntheses of this compound?

  • Methodological Answer :

  • Intermediate Purification : Use flash chromatography (silica gel, hexane/EtOAc gradients) after each step to remove Pd residues or unreacted starting materials.
  • Microwave-Assisted Synthesis : Reduce reaction times for Suzuki couplings (e.g., 30 minutes at 120°C vs. 12 hours conventionally) to minimize side reactions .

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